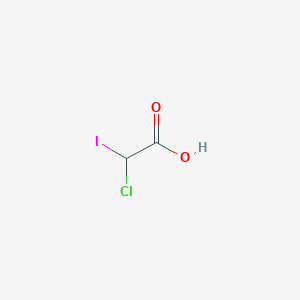

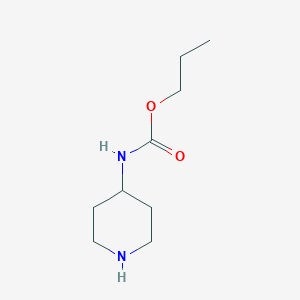

![molecular formula C29H32BrN3O7 B141602 2-[[3-[4-[(2-bromoacetyl)amino]phenyl]-2-[carboxymethyl-[(2-hydroxyphenyl)methyl]amino]propyl]-[(2-hydroxyphenyl)methyl]amino]acetic acid CAS No. 126926-47-4](/img/structure/B141602.png)

2-[[3-[4-[(2-bromoacetyl)amino]phenyl]-2-[carboxymethyl-[(2-hydroxyphenyl)methyl]amino]propyl]-[(2-hydroxyphenyl)methyl]amino]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is synthesized to bind trivalent metals with high stability constants and to bifunctionally link the radiometal with antibodies . It has been used in various scientific research applications, particularly in the field of radiopharmaceuticals.

Métodos De Preparación

The synthesis of N,N’-bis(2-hydroxybenzyl)-1-(4-bromoacetamidobenzyl)-1,2-ethylenediamine-N,N’-diacetic acid involves several steps. The compound is typically synthesized by reacting N,N’-bis(2-hydroxybenzyl)ethylenediamine-N,N’-diacetic acid with 4-bromoacetamidobenzyl chloride under specific conditions . The reaction is carried out in a suitable solvent, such as dimethylformamide, at an elevated temperature. The product is then purified using standard techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

N,N’-bis(2-hydroxybenzyl)-1-(4-bromoacetamidobenzyl)-1,2-ethylenediamine-N,N’-diacetic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromoacetamide group can undergo nucleophilic substitution reactions with thiol-containing compounds, forming stable thioether linkages.

Complexation Reactions: The compound forms stable complexes with trivalent metals, such as indium and gallium, under mild conditions.

Oxidation and Reduction Reactions: The phenolic groups in the compound can undergo oxidation and reduction reactions, although these are less commonly studied.

Aplicaciones Científicas De Investigación

N,N’-bis(2-hydroxybenzyl)-1-(4-bromoacetamidobenzyl)-1,2-ethylenediamine-N,N’-diacetic acid has several scientific research applications:

Radiopharmaceuticals: It is used as a chelating agent for radiolabeling antibodies, particularly in cancer research.

Iron Chelation Therapy: The compound has been studied as a potential alternative to deferoxamine for iron chelation therapy in patients with transfusional iron overload.

PET Imaging: It is used in the development of PET imaging probes for prostate cancer.

Mecanismo De Acción

The mechanism of action of N,N’-bis(2-hydroxybenzyl)-1-(4-bromoacetamidobenzyl)-1,2-ethylenediamine-N,N’-diacetic acid involves its ability to form stable complexes with trivalent metals. The compound binds to the metal ion through its phenolic and carboxylate groups, forming a highly stable chelate . This chelate can then be conjugated to antibodies or other biomolecules, allowing for targeted delivery of the radiometal to specific tissues or cells.

Comparación Con Compuestos Similares

N,N’-bis(2-hydroxybenzyl)-1-(4-bromoacetamidobenzyl)-1,2-ethylenediamine-N,N’-diacetic acid is similar to other chelating agents such as deferoxamine and N,N’-bis(2-hydroxybenzyl)ethylenediamine-N,N’-diacetic acid (HBED). it has several unique features:

Higher Stability: The compound forms more stable complexes with trivalent metals compared to deferoxamine.

Improved Radiolabeling Efficiency: It allows for more efficient radiolabeling of antibodies compared to other chelating agents.

Reduced Steric Hindrance: The addition of a benzyl group in the linker arm reduces steric hindrance, allowing for better interaction with the target biomolecule.

Similar compounds include:

Propiedades

Número CAS |

126926-47-4 |

|---|---|

Fórmula molecular |

C29H32BrN3O7 |

Peso molecular |

614.5 g/mol |

Nombre IUPAC |

2-[[3-[4-[(2-bromoacetyl)amino]phenyl]-2-[carboxymethyl-[(2-hydroxyphenyl)methyl]amino]propyl]-[(2-hydroxyphenyl)methyl]amino]acetic acid |

InChI |

InChI=1S/C29H32BrN3O7/c30-14-27(36)31-23-11-9-20(10-12-23)13-24(33(19-29(39)40)16-22-6-2-4-8-26(22)35)17-32(18-28(37)38)15-21-5-1-3-7-25(21)34/h1-12,24,34-35H,13-19H2,(H,31,36)(H,37,38)(H,39,40) |

Clave InChI |

PJZDMOUUFZCTBD-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)CN(CC(CC2=CC=C(C=C2)NC(=O)CBr)N(CC3=CC=CC=C3O)CC(=O)O)CC(=O)O)O |

SMILES canónico |

C1=CC=C(C(=C1)CN(CC(CC2=CC=C(C=C2)NC(=O)CBr)N(CC3=CC=CC=C3O)CC(=O)O)CC(=O)O)O |

Sinónimos |

1-(4-bromoacetamidobenzyl)-N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid Br-Phi-HBED N,N'-bis(2-hydoxybenzyl)-1-(4-bromoacetamidobenzyl)-1,2-ethylenediamine-N,N'-diacetic acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

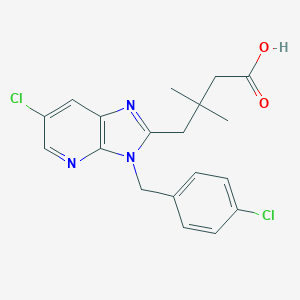

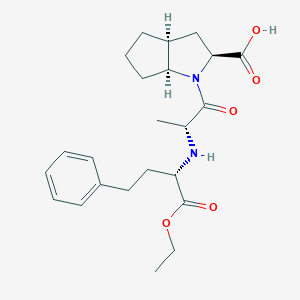

![Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B141526.png)

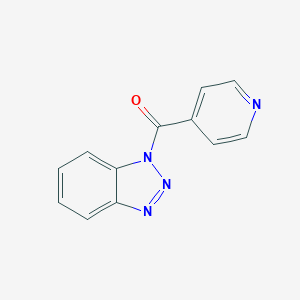

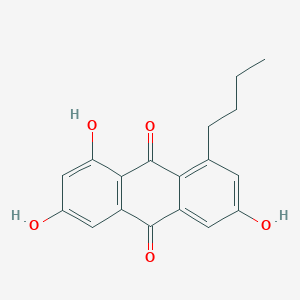

![Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran](/img/structure/B141535.png)

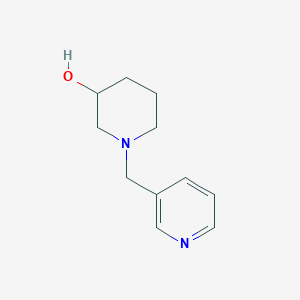

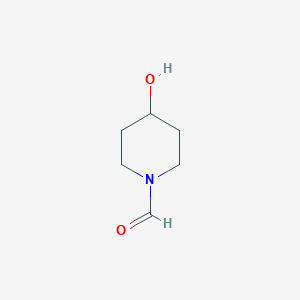

![5,6-Dimethyl-2-vinyl-1H-benzo[d]imidazole](/img/structure/B141542.png)